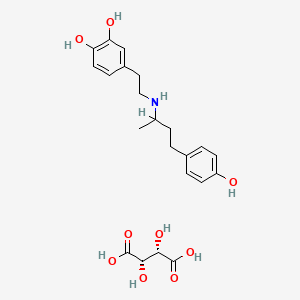

Dobutamine tartrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dobutamine Tartrate is the tartrate salt form of dobutamine, a synthetic catecholamine with sympathomimetic activity. Dobutamine primarily binds to and stimulates beta-1-adrenergic receptors located in the myocardium. As a result, it leads to a positive inotropic effect and increases in cardiac output.

A catecholamine derivative with specificity for BETA-1 ADRENERGIC RECEPTORS. It is commonly used as a cardiotonic agent after CARDIAC SURGERY and during DOBUTAMINE STRESS ECHOCARDIOGRAPHY.

Aplicaciones Científicas De Investigación

Clinical Applications

-

Heart Failure Management

- Short-term Inotropic Support : Dobutamine is FDA-approved for short-term use in patients with heart failure due to decreased contractility from organic heart disease or following cardiac surgery. It is particularly indicated when parenteral therapy is necessary for patients with acute decompensation .

- Cardiogenic Shock : It is often employed as a temporary measure to stabilize patients in cardiogenic shock, preserving systemic blood flow and protecting against end-organ damage until more definitive treatments can be administered .

- Stress Testing

- Palliative Care

Case Study 1: Efficacy in Heart Failure

A study involving 34 patients with chronic heart failure assessed the hemodynamic effects of dobutamine compared to other agents like enoximone. The results indicated significant improvements in cardiac output without adverse effects on blood pressure when dobutamine was administered at increasing doses (5, 10, 15, and 20 μg/kg/min) over a controlled period .

Case Study 2: Comparison with Milrinone

A retrospective study compared dobutamine with milrinone in managing acute decompensated heart failure. The primary endpoints included hospital length of stay and rehospitalization rates. No statistically significant differences were found between the two groups regarding efficacy or safety outcomes, highlighting dobutamine's comparable role in acute settings .

Adverse Effects and Considerations

While dobutamine has proven benefits, it is not without risks:

- Arrhythmias : There are reports of dobutamine inducing ventricular ectopic activity, although such occurrences are infrequent .

- Hypersensitivity Reactions : Some patients may experience allergic reactions, particularly due to the presence of sodium bisulfite in formulations .

- Monitoring Requirements : Continuous ECG and blood pressure monitoring are essential during administration to promptly identify any adverse changes .

Propiedades

Número CAS |

101626-66-8 |

|---|---|

Fórmula molecular |

C22H29NO9 |

Peso molecular |

451.5 g/mol |

Nombre IUPAC |

(2S,3S)-2,3-dihydroxybutanedioic acid;4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C18H23NO3.C4H6O6/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;5-1(3(7)8)2(6)4(9)10/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |

Clave InChI |

WZIUXGZIVZDXIG-MGABANMCSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérico |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dobucor Dobuject Dobutamin Fresenius Dobutamin Hexal Dobutamin ratiopharm Dobutamin Solvay Dobutamin-ratiopharm Dobutamina Inibsa Dobutamina Rovi Dobutamine Dobutamine (+)-Isomer Dobutamine Hydrobromide Dobutamine Hydrochloride Dobutamine Lactobionate Dobutamine Phosphate (1:1) Salt, (-)-Isomer Dobutamine Tartrate Dobutamine Tartrate (1:1), (R-(R*,R*))-Isomer Dobutamine Tartrate (1:1), (S-(R*,R*))-Isomer Dobutamine, (-)-Isomer Dobutamine, Phosphate (1:1) Salt (+)-Isomer Dobutrex Hydrobromide, Dobutamine Hydrochloride, Dobutamine Lactobionate, Dobutamine Lilly 81929 Oxiken Posiject Tartrate, Dobutamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.